molecular formula C17H17NO3S B4775490 PROPYL 4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOATE

PROPYL 4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOATE

Cat. No.: B4775490
M. Wt: 315.4 g/mol
InChI Key: LTSVDHSFOVINMV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPYL 4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOATE: is an organic compound with the molecular formula C₁₇H₁₇NO₃S. It is characterized by the presence of a thiophene ring, a propenoyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves the following steps:

    Formation of the Propenoyl Intermediate: The propenoyl group can be synthesized through the reaction of thiophene with acyl chloride under basic conditions.

    Amidation Reaction: The propenoyl intermediate is then reacted with 4-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with propanol to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The propenoyl group can be reduced to the corresponding alkane using hydrogenation reactions.

    Substitution: The aromatic ring of the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like nitric acid for nitration or bromine for halogenation.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

Industry:

Mechanism of Action

The mechanism by which PROPYL 4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOATE exerts its effects involves interactions with specific molecular targets. The thiophene ring and propenoyl group can interact with enzymes or receptors, modulating their activity. The benzoate ester may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

    PROPYL 4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}BENZOATE: Similar structure but with a furan ring instead of thiophene.

    PROPYL 4-{[(E)-3-(2-PYRIDYL)-2-PROPENOYL]AMINO}BENZOATE: Contains a pyridine ring, offering different electronic properties.

Uniqueness:

Properties

IUPAC Name

propyl 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-2-11-21-17(20)13-5-7-14(8-6-13)18-16(19)10-9-15-4-3-12-22-15/h3-10,12H,2,11H2,1H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSVDHSFOVINMV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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